molecular formula C20H26O6 B600179 (+)-Secoisolariciresinol CAS No. 75365-01-4

(+)-Secoisolariciresinol

Cat. No.: B600179
CAS No.: 75365-01-4
M. Wt: 362.42
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-secoisolariciresinol is an enantiomer of secoisolariciresinol having (+)-(2S,3S)-configuration. It is an enantiomer of a (-)-secoisolariciresinol.
This compound is a natural product found in Phyllanthus oxyphyllus, Carissa spinarum, and other organisms with data available.

Biological Activity

(+)-Secoisolariciresinol, commonly referred to as secoisolariciresinol diglucoside (SDG), is a prominent lignan found in flaxseed and other plant sources. Its biological activities have garnered significant attention due to its potential health benefits, particularly in cancer prevention, anti-inflammatory effects, and its role in metabolic health. This article delves into the diverse biological activities of SDG, supported by recent research findings and case studies.

Research indicates that SDG exhibits notable anticancer properties, particularly in colorectal cancer (CRC). A study demonstrated that SDG induces pyroptosis—a form of programmed cell death—by activating caspase-1, which subsequently cleaves gasdermin D (GSDMD) in HCT116 CRC cells. This process involves an increase in reactive oxygen species (ROS) and inhibition of the phosphatidylinositol 3-kinase (PI3K) pathway, leading to enhanced cell death through the ROS/PI3K/AKT/BAX-mitochondrial apoptotic pathway .

Clinical Trials

A Phase IIB clinical trial explored the effects of SDG on benign breast tissue in pre-menopausal women at increased risk for breast cancer. The trial found that after 12 months of treatment with SDG, there was a significant reduction in Ki-67 levels, a marker of cell proliferation, suggesting a potential role for SDG in breast cancer risk reduction .

Summary of Anticancer Findings

StudyCancer TypeKey Findings
Tuo et al. (2022)Colorectal CancerInduced pyroptosis via caspase-1 activation; inhibited tumor growth in vivo
Phase IIB TrialBreast CancerSignificant reduction in Ki-67 levels after SDG treatment

Anti-inflammatory Effects

SDG has also been studied for its anti-inflammatory properties. It has been shown to interact with the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in regulating inflammatory responses. In vitro studies indicated that SDG significantly reduced the expression of pro-inflammatory cytokines such as IL-1β and TNF-α in microglial cells .

In Vivo Studies

In animal models, SDG demonstrated protective effects against radiation-induced lung damage, reducing oxidative stress and inflammation . These findings suggest that SDG could be beneficial in managing conditions characterized by chronic inflammation.

Effects on Lipid Profiles

Research has indicated that SDG can positively influence lipid metabolism. A study highlighted that even low doses of SDG significantly suppressed the development of hypercholesterolemic atherosclerosis by reducing serum total cholesterol and LDL-C levels while increasing HDL-C levels . This suggests that SDG may play a role in cardiovascular health.

Bone Health

Recent investigations into the microbial transformation products of secoisolariciresinol revealed potential osteogenic effects. Metabolites derived from gut microbiota exhibited significant improvements in osteoblastic differentiation and cell viability, indicating that SDG and its metabolites could be explored as therapeutic agents for osteoporosis .

Q & A

Basic Research Questions

Q. What are the recommended laboratory handling and safety protocols for (+)-Secoisolariciresinol?

this compound is classified as hazardous until further safety data are available. Researchers should:

  • Use personal protective equipment (PPE) to avoid inhalation, skin contact, or ingestion.
  • Prepare stock solutions in inert solvents (e.g., DMSO) under inert gas purging to prevent oxidation .
  • Review Safety Data Sheets (SDS) provided by suppliers for batch-specific hazards and emergency procedures .

Q. What methodologies are effective for extracting and quantifying this compound from natural sources?

  • Extraction : Optimize conditions using response surface methodology (RSM) with variables such as temperature (47°C), sodium methoxide concentration (58 mmol L⁻¹), and methanol extraction time (24 hours) to maximize yield from flaxseed .
  • Quantification : Use HPLC-UV with a C18 column and coulometric electrode array detection. Calibrate with purified standards (>97% purity) and validate via spiked recovery tests .

Q. How can researchers verify the purity and stereochemical identity of this compound?

  • Purity : Employ HPLC with UV detection at 280 nm, comparing retention times to certified reference materials (e.g., phyproof® standards) .
  • Chiral Identity : Use chiral chromatography or NMR to distinguish stereoisomers (e.g., 2S,3S vs. 2R,3R configurations), as bioactivity varies between enantiomers .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate the bioactivity of this compound in disease models?

  • In Vitro Models : Use 3T3-L1 adipocytes to assess lipid metabolism effects . For cancer studies, measure Ki-67 proliferation markers in benign breast tissue cultures .
  • In Vivo Models : Administer doses ≥500 mg/kg/day in rodent studies for 8+ weeks to observe cardiovascular or metabolic effects, monitoring biomarkers like oxidative stress (FRAP assay) and inflammation (cytokine profiling) .

Q. How can contradictory findings in this compound studies be resolved?

  • Data Harmonization : Standardize dose metrics (e.g., mg/kg vs. molar concentrations) and control for dietary lignan intake in human trials .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data across studies, accounting for variability in extraction methods and model systems .

Q. What mechanistic approaches are recommended to study this compound’s dual estrogenic/anti-estrogenic effects?

  • Use ERα/ERβ-transfected cell lines to quantify receptor binding affinity via competitive ELISA.
  • Pair with transcriptomic profiling (RNA-seq) to identify downstream targets (e.g., phase 2 enzymes like glutathione-S-transferase) .

Q. What best practices ensure reproducibility in this compound research?

  • Documentation : Follow Beilstein Journal guidelines by detailing experimental conditions (solvents, temperatures) in supplementary materials .
  • Data Sharing : Upload raw HPLC chromatograms and NMR spectra to repositories like Zenodo, citing DOIs in publications .

Q. How can researchers address the metabolic fate of this compound in pharmacokinetic studies?

  • Tracer Methods : Use isotopically labeled (¹⁴C or deuterated) compounds to track conversion to enterodiol/enterolactone in fecal microbiota cultures .
  • Pharmacokinetic Modeling : Apply compartmental models to estimate bioavailability, leveraging LC-MS/MS data from plasma samples .

Properties

IUPAC Name

(2S,3S)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O6/c1-25-19-9-13(3-5-17(19)23)7-15(11-21)16(12-22)8-14-4-6-18(24)20(10-14)26-2/h3-6,9-10,15-16,21-24H,7-8,11-12H2,1-2H3/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUETUDUXMCLALY-HZPDHXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@H](CO)[C@H](CC2=CC(=C(C=C2)O)OC)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145265-02-7
Record name Secoisolariciresinol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145265027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SECOISOLARICIRESINOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UK6IPG91I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.